molecular formula C19H20N2O6 B11429865 N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11429865
M. Wt: 372.4 g/mol
InChI Key: UEYWFELXHZTRRZ-UHFFFAOYSA-N
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Description

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Benzamide Moiety: The benzamide moiety is introduced by reacting the benzoxazole derivative with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzoxazoles.

Scientific Research Applications

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N’-(4-ethoxyphenyl)urea
  • 3,4,5-trimethoxybenzamide
  • 2,3-dihydro-1,3-benzoxazole derivatives

Uniqueness

N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of a benzoxazole ring and a trimethoxybenzamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,6-dimethyl-2-oxo-1,3-benzoxazol-5-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H20N2O6/c1-10-6-14-13(21(2)19(23)27-14)9-12(10)20-18(22)11-7-15(24-3)17(26-5)16(8-11)25-4/h6-9H,1-5H3,(H,20,22)

InChI Key

UEYWFELXHZTRRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C(=O)O2)C

Origin of Product

United States

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